Nefopam is a centrally acting, non-opioid analgesic drug that has been used for the management of moderate to severe pain. [, , , , , , , , , , , , , , , , , , , , , , , , , ] Although structurally distinct from opioids, tricyclic antidepressants, or NSAIDs, its analgesic efficacy has been compared to narcotics. [] Nefopam exerts its analgesic effects primarily through a central mechanism, rather than peripheral action. []
Nefopam hydrochloride exhibits a boat-(flattened chair) eight-membered ring conformation in its solid state. [] The N-methyl group adopts an equatorial-like orientation, while the oxydimethyleneamino moiety exists in a gauche conformation. [] The phenyl group occupies a relatively sterically unhindered exo-type position trans to the methyl group. [] The primary structural difference observed between racemic (±)-nefopam hydrochloride and (+)-nefopam hydrochloride monohydrate lies in the pitch of the phenyl ring. []
Nefopam's analgesic mechanism is distinct from typical opioid or NSAID pathways. Research suggests that it acts as a weak inhibitor of dopamine, serotonin, and norepinephrine reuptake. [, , , ] It has also been proposed that Nefopam may influence glutamatergic transmission by decreasing the activation of postsynaptic glutamatergic receptors. [] Studies have further highlighted the role of spinal noradrenergic modulation, specifically involving the spinal alpha-2 receptor, in its analgesic effects, particularly during the initial phase of acute pain. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4